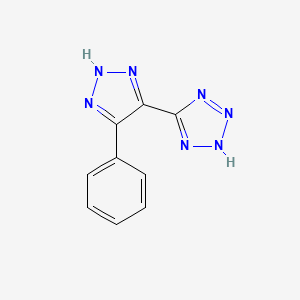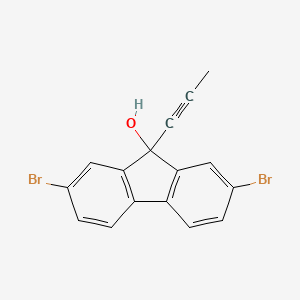
2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL is an organic compound that belongs to the class of fluorenols
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with fluorene, bromination at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkyne Addition: Introduction of the prop-1-YN-1-YL group through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts.
Hydroxylation: Finally, hydroxylation at the 9 position can be achieved using various oxidizing agents.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group at the 9 position can undergo oxidation to form ketones or aldehydes.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of hydrogenated fluorenol derivatives.
Substitution: Formation of various substituted fluorenol derivatives.
Applications De Recherche Scientifique
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-(prop-1-YN-1-YL)-9H-fluoren-9-OL depends on its application:
In Organic Electronics: It functions by facilitating charge transport and light emission.
In Photochemistry: It absorbs light and undergoes photochemical reactions to generate reactive intermediates.
In Medicinal Chemistry: It interacts with biological targets, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9H-fluoren-9-OL: Lacks the prop-1-YN-1-YL group.
9-(prop-1-YN-1-YL)-9H-fluoren-9-OL: Lacks the bromine atoms.
2,7-Dibromo-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group.
Propriétés
Numéro CAS |
88260-45-1 |
|---|---|
Formule moléculaire |
C16H10Br2O |
Poids moléculaire |
378.06 g/mol |
Nom IUPAC |
2,7-dibromo-9-prop-1-ynylfluoren-9-ol |
InChI |
InChI=1S/C16H10Br2O/c1-2-7-16(19)14-8-10(17)3-5-12(14)13-6-4-11(18)9-15(13)16/h3-6,8-9,19H,1H3 |
Clé InChI |
PTNIMMJVCXLHHY-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


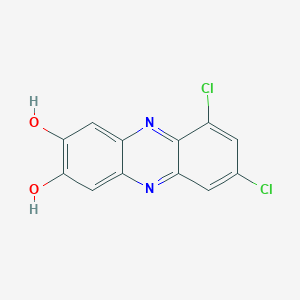
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)
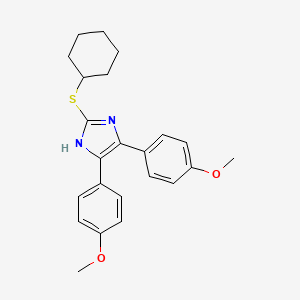
![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
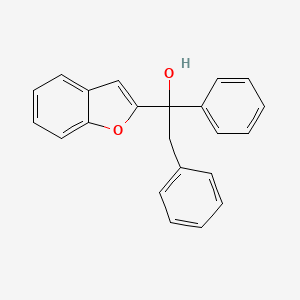
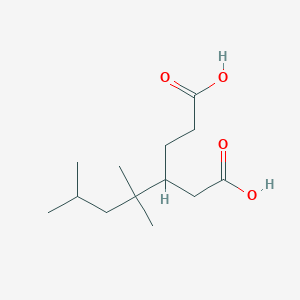
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)
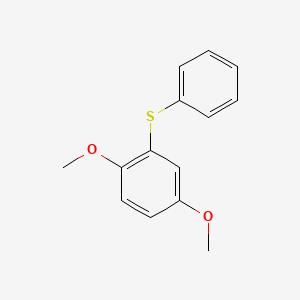
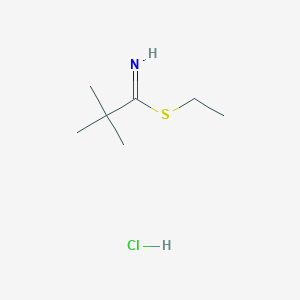
![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
